molecular formula C17H15BrFN3O3 B3977521 (2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone

(2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B3977521
M. Wt: 408.2 g/mol
InChI Key: LWSMGJHDSVCKEB-UHFFFAOYSA-N
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Description

(2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a bromophenyl group, a fluoro-nitrophenyl group, and a piperazine ring

Properties

IUPAC Name

(2-bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O3/c18-14-4-2-1-3-13(14)17(23)21-9-7-20(8-10-21)15-6-5-12(19)11-16(15)22(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSMGJHDSVCKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluoro-nitrophenyl Group: The piperazine intermediate is then reacted with 4-fluoro-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the fluoro-nitrophenyl piperazine derivative.

    Attachment of the Bromophenyl Group: Finally, the fluoro-nitrophenyl piperazine derivative is reacted with 2-bromobenzoyl chloride under similar conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products

    Substitution: Products with different halogen or other functional groups replacing the bromine or fluorine atoms.

    Reduction: Amino derivatives formed by the reduction of the nitro group.

    Oxidation: Various oxidized derivatives of the piperazine ring.

Scientific Research Applications

(2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of bromine.

    (2-Bromophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of fluorine.

    (2-Bromophenyl)-[4-(4-fluoro-2-aminophenyl)piperazin-1-yl]methanone: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 2
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(2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone

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